molecular formula C14H23N3O B1266354 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide CAS No. 30459-64-4

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide

Cat. No. B1266354
CAS RN: 30459-64-4
M. Wt: 249.35 g/mol
InChI Key: SYAAUKCZXNDCGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide and its derivatives involves complex chemical reactions. For example, the synthesis of related compounds often requires steps such as reductive amination, where N-linked glycans are derivatized using similar compounds, followed by examination with electrospray mass spectrometry to understand the derivatization effects on molecular ionization and fragmentation patterns (Harvey, 2000).

Molecular Structure Analysis

Molecular structure analysis of this compound and related analogs can include techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques help in understanding the 3D arrangement of atoms in the molecule and its electronic structure, which is crucial for predicting reactivity and interaction with biological molecules.

Chemical Reactions and Properties

4-Amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide participates in a variety of chemical reactions, highlighting its versatile chemical properties. For instance, its analogs have been involved in reactions leading to the synthesis of pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives, demonstrating the compound's utility in heterocyclic chemistry (Kurihara et al., 1980).

Physical Properties Analysis

The physical properties, such as molar refractivity and polarizability, of this compound can be studied through density and refractive index measurements in various solutions. These properties are important for understanding the compound's interaction with light and its behavior in different environments (Sawale et al., 2016).

Scientific Research Applications

Refractive Index and Polarizability Studies

  • Molar Refraction and Polarizability : Research by Sawale, Kalyankar, George, and Deosarkar (2016) explored the antiemetic properties of a closely related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate. They investigated its density and refractive index in aqueous solutions, finding significant polarizability effects with increasing drug concentration (Sawale et al., 2016).

Metabolic Transformation and Excretion

  • Transformation and Excretion in Biological Systems : Arita, Hori, Ito, Ichikawa, and Uesugi (1970) studied the transformation of a similar compound, metoclopramide, in rabbits, revealing several transformation products and their pathways in the body (Arita et al., 1970).

Mass Spectrometry Analysis

  • Electrospray Mass Spectrometry : Harvey (2000) researched N-linked carbohydrates derivatized at the reducing terminus, including a derivative of 4-amino-N-(2-diethylaminoethyl)benzamide. This study provided insights into the mass spectrometry and fragmentation patterns of these derivatives (Harvey, 2000).

Metabolite Identification in Animals

  • Metoclopramide Metabolites in Cattle : Research by Jones, Blanton, and Bowen (2005) identified urinary metabolites of metoclopramide in cows, contributing to the understanding of drug metabolism in food animal species (Jones et al., 2005).

Synthesis and Activity of Derivatives

  • Synthesis of Derivatives and Antiulcer Activities : Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, and Miki (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing gastric ulceration, providing insights into potential therapeutic applications (Hosokami et al., 1992).

Chemical Structure-Activity Relationships

  • Structure-Activity Relationships of Gastroprokinetic Agents : Morie, Kato, Harada, Yoshida, Fujiwara, and Matsumoto (1995) studied a series of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles for gastroprokinetic activity, highlighting the relationship between chemical structure and biological activity (Morie et al., 1995).

Anticonvulsant Activity Studies

  • Anticonvulsant Activity of 4-Aminobenzamides : Clark, Wells, Sansom, Norris, Dockens, and Ravis (1984) prepared a series of 4-aminobenzamides and evaluated their anticonvulsant effects, contributing to the understanding of potential therapeutic uses in neurological conditions (Clark et al., 1984).

Safety And Hazards

The safety data sheet for 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide advises avoiding breathing mist, gas, or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

While specific future directions for the research and development of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide are not mentioned in the search results, the compound’s potential applications and the ongoing research into its properties suggest that it may have a role to play in various fields of study .

properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-4-17(5-2)9-8-16-14(18)13-7-6-12(15)10-11(13)3/h6-7,10H,4-5,8-9,15H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAAUKCZXNDCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184536
Record name o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide

CAS RN

30459-64-4
Record name o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030459644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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